

Prothoate: A Technical Guide to its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: Prothoate

Cat. No.: B1679738

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Abstract

Prothoate, an organothiophosphate insecticide and acaricide, is recognized for its efficacy in controlling a range of agricultural pests. This document provides an in-depth technical overview of the chemical and physical properties of **Prothoate**, alongside a detailed methodology for its synthesis. The content herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pesticide development, chemical synthesis, and toxicology. All quantitative data is presented in a structured format for clarity and comparative analysis. Furthermore, key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the underlying chemical and biological pathways.

Chemical Properties of Prothoate

Prothoate is a colorless crystalline solid, though the technical product often appears as an amber to yellow semi-solid with a characteristic camphor-like odor.^[1] It is classified as an organic thiophosphate and is used as a systemic insecticide and acaricide.^{[1][2]}

Nomenclature and Identifiers

- IUPAC Name: 2-diethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide^[1]
- CAS Number: 2275-18-5^[1]

- Synonyms: Fostion, FAC (pesticide), O,O-Diethyl S-(N-isopropylcarbamoylmethyl) phosphorodithioate^[1]

Physicochemical Data

The key physicochemical properties of **Prothoate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₉ H ₂₀ NO ₃ PS ₂	[1][3]
Molecular Weight	285.4 g/mol	[1]
Appearance	Colorless crystalline solid (pure); Amber to yellow semi-solid (technical)	[1][4]
Odor	Camphor-like	[1]
Melting Point	21-24 °C (solidifies at)	[1]
Boiling Point	152-155 °C at 0.1-0.2 Torr	[5]
Density	1.151 g/cm ³ at 32 °C	[1]
Vapor Pressure	0.0001 mmHg at 104 °F (40 °C)	[1]
Water Solubility	2500 mg/L at 20 °C	[1]
Solubility in Organic Solvents	Miscible with most organic solvents. Specific solubilities at 20°C include: <10 g/kg in glycerol, <20 g/kg in light petroleum, and <30 g/kg in cyclohexane and hexane.	[1]
Stability	Stable at pH 4.0-8.2. Decomposes at 50 °C in approximately 48 hours at pH 9.2. Technical grade is stable to light and at temperatures ≤ 60 °C.	[1]

Synthesis of Prothoate

The synthesis of **Prothoate** is a two-step process that begins with the formation of an amide intermediate, 2-chloro-N-isopropylacetamide, followed by its reaction with a salt of O,O-diethyl phosphorodithioic acid.

Synthesis of 2-chloro-N-isopropylacetamide (Intermediate)

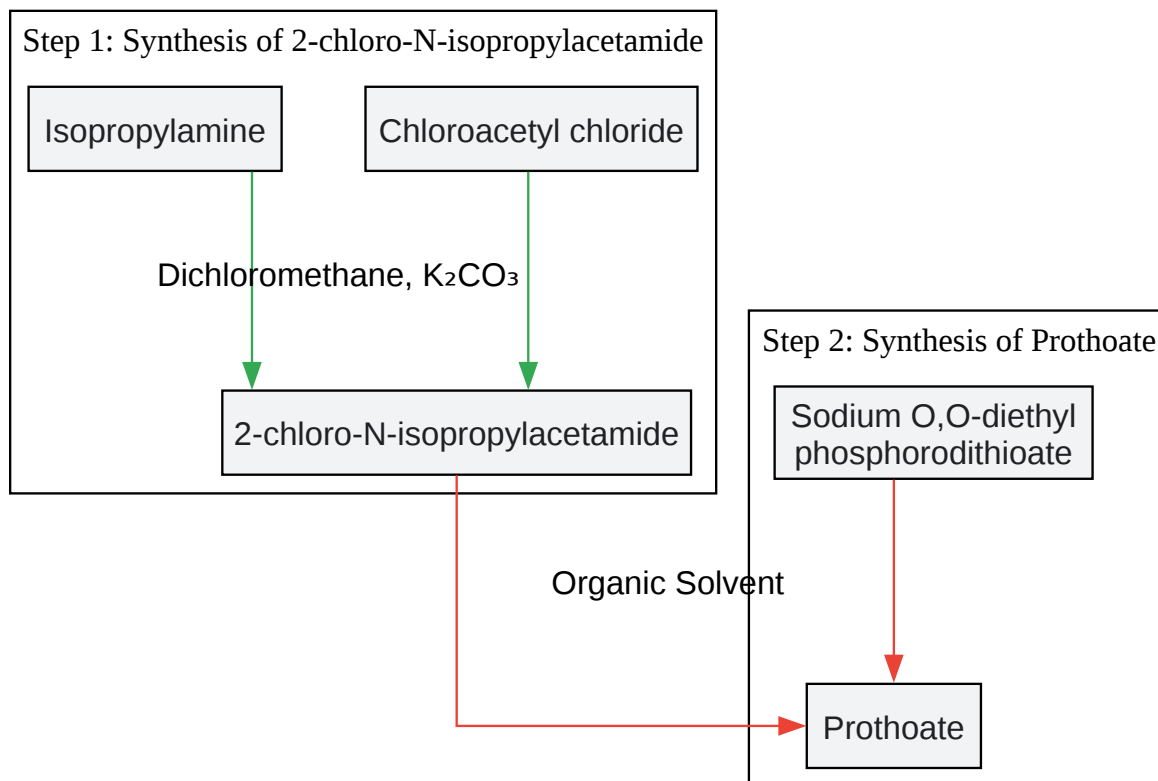
Experimental Protocol:

- **Reaction Setup:** In a reaction flask equipped with a dropping funnel and a magnetic stirrer, dissolve isopropylamine (1 equivalent) in dichloromethane. Add anhydrous potassium carbonate (1.2 equivalents) to the solution.
- **Acylation:** Cool the reaction mixture in an ice bath. Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
- **Quenching:** Quench the reaction by adding ice water to the flask.
- **Extraction and Purification:** Separate the aqueous phase and extract it with dichloromethane. Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the white solid product, 2-chloro-N-isopropylacetamide.

Synthesis of Prothoate

Experimental Protocol:

- **Reactant Preparation:** Prepare the sodium salt of O,O-diethyl phosphorodithioic acid by reacting it with a suitable sodium base.
- **Reaction:** In a suitable organic solvent, react the sodium O,O-diethyl phosphorodithioate with the previously synthesized 2-chloro-N-isopropylacetamide.
- **Workup and Purification:** The reaction mixture is then worked up to remove inorganic salts and unreacted starting materials. The crude **Prothoate** is purified, typically through distillation under reduced pressure or chromatography, to yield the final product.



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*Synthesis pathway of **Prothoate**.*

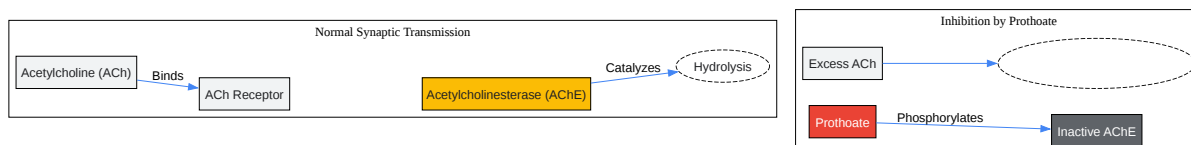
Mechanism of Action: Acetylcholinesterase Inhibition

Prothoate, like other organophosphate pesticides, exerts its toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh).

Signaling Pathway:

- **Normal Nerve Function:** In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and transmits a nerve impulse. Acetylcholinesterase then rapidly breaks down acetylcholine to terminate the signal.

- Inhibition by **Prothoate**: **Prothoate** phosphorylates the active site of acetylcholinesterase, rendering it inactive.
- Accumulation of Acetylcholine: With acetylcholinesterase inhibited, acetylcholine accumulates in the synaptic cleft.
- Overstimulation: The excess acetylcholine leads to continuous stimulation of the postsynaptic receptors, resulting in paralysis and ultimately, the death of the insect.



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*Mechanism of acetylcholinesterase inhibition by **Prothoate**.*

Conclusion

This technical guide has provided a detailed overview of the chemical properties and synthesis of **Prothoate**, tailored for a scientific audience. The structured presentation of data, coupled with detailed experimental protocols and visual diagrams, offers a comprehensive resource for professionals in pesticide research and development. A thorough understanding of these fundamental aspects is crucial for the safe handling, effective application, and potential future development of related compounds.

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